molecular formula C13H21ClN2O3 B2618544 Tert-butyl N-[2-(2-aminoethoxy)phenyl]carbamate;hydrochloride CAS No. 2378502-80-6

Tert-butyl N-[2-(2-aminoethoxy)phenyl]carbamate;hydrochloride

Cat. No.: B2618544
CAS No.: 2378502-80-6
M. Wt: 288.77
InChI Key: KALSUVLGHJISHB-UHFFFAOYSA-N
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Description

Tert-butyl N-[2-(2-aminoethoxy)phenyl]carbamate;hydrochloride: is a chemical compound with the molecular formula C13H20N2O3·HCl. It is commonly used in various scientific research applications due to its unique chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-(2-aminoethoxy)phenyl]carbamate;hydrochloride typically involves the reaction of tert-butyl carbamate with 2-(2-aminoethoxy)phenol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process includes steps such as purification, crystallization, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[2-(2-aminoethoxy)phenyl]carbamate;hydrochloride is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and kinetics .

Biology

In biological research, this compound is used to study enzyme interactions and protein modifications. It serves as a probe to investigate biochemical pathways and molecular interactions .

Medicine

In the medical field, the compound is explored for its potential therapeutic applications. It is used in drug development and testing to understand its effects on various biological targets .

Industry

Industrially, the compound is used in the manufacture of pharmaceuticals and fine chemicals. It is also employed in the production of specialty chemicals and intermediates .

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(2-aminoethoxy)phenyl]carbamate;hydrochloride involves its interaction with specific molecular targets. The compound binds to these targets, altering their function and triggering a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-[2-(2-aminoethoxy)phenyl]carbamate;hydrochloride is unique due to its specific functional groups and reactivity. Its ability to participate in a wide range of chemical reactions makes it valuable in various research and industrial applications .

Properties

IUPAC Name

tert-butyl N-[2-(2-aminoethoxy)phenyl]carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3.ClH/c1-13(2,3)18-12(16)15-10-6-4-5-7-11(10)17-9-8-14;/h4-7H,8-9,14H2,1-3H3,(H,15,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KALSUVLGHJISHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC=C1OCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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